D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
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Overview
Description
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is a synthetic compound known for its role as a glucosylceramide synthase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of the phenyl, decanoylamino, and morpholino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification methods, including recrystallization and chromatography, are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucosylceramide synthesis and its inhibition.
Biology: Investigated for its effects on cellular processes involving glucosylceramide.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, atherosclerosis, and cardiac hypertrophy.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
The compound exerts its effects by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. By blocking this enzyme, the compound disrupts the production of glycosphingolipids, leading to the accumulation of ceramide, which can induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of multidrug resistance in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
D-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: Another isomer with similar inhibitory effects on glucosylceramide synthase.
L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: Differing in stereochemistry, this compound also inhibits glucosylceramide synthase but may have different biological effects.
Uniqueness
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility. These properties make it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C23H39ClN2O3 |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23+;/m1./s1 |
InChI Key |
HVJHJOYQTSEKPK-QRIJJCFISA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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